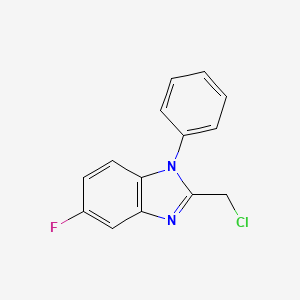

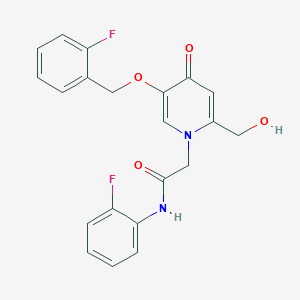

2-(氯甲基)-5-氟-1-苯基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds like 2-(Chloromethyl)-5-fluoro-1-phenylbenzimidazole, often involves multistep reactions that utilize various starting materials and reagents to construct the heterocyclic core. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been highlighted as a versatile building block for synthesizing various heterocyclic scaffolds, including benzimidazoles, via polymer-supported o-phenylenediamines, showcasing the potential pathway for synthesizing related compounds (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the molecular geometry, electronic structure, and atomic connectivity, which are critical for understanding the chemical behavior and reactivity of these compounds. For example, the structural analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative through X-ray crystallography reveals the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding (A. Banu et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and electrophilic substitution, depending on the functional groups present and the reaction conditions. These reactions are pivotal for modifying the benzimidazole core to generate compounds with desirable properties for specific applications. The synthesis of 2-arylbenzimidazole derivatives through a copper-catalyzed reaction of 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides highlights the reactivity of such compounds (M. Sayahi et al., 2018).

科学研究应用

合成和抗肿瘤评价

已合成一系列氟化和非氟化的2-苯基苯并咪唑,以评估它们作为抗肿瘤药物的潜力。这些化合物是根据先前关于类似分子显示强效抗肿瘤活性的发现而设计的。尽管与最初的化合物相比,这些化合物的活性通常较低,但两个衍生物在乳腺癌细胞系中显示出低微摩尔GI50值,表明有进一步探索和化学修饰以增强药物性能的潜力(Kadri et al., 2008)。

抗菌和抗真菌剂

已合成新类氟苯并咪唑衍生物,以研究其对革兰氏阳性和阴性细菌菌株以及真菌的抗微生物潜力。这项研究中的一些化合物显示出有希望的结果,特别是对革兰氏阴性细菌的作用,突显了氟苯并咪唑衍生物作为抗菌和抗真菌剂的潜力(Joshi et al., 2019)。

抗微生物剂的开发

已合成一系列苯并咪唑-喹诺酮杂化物,并对其抗微生物活性进行评估。其中一种化合物对耐药的铜绿假单胞菌和热带念珠菌表现出显著活性,具有低毒性,并有望成为一种具有临床开发潜力的新型抗微生物剂(Wang et al., 2018)。

合成和抗真菌活性评价

从2-氯甲基苯并咪唑合成的取代的2-硫甲基苯并咪唑和其他衍生物在200-1000 ppm的浓度范围内对各种真菌表现出显著的抗真菌活性。这项研究为开发具有潜在农业应用的新杀真菌化合物打开了途径(Madkour et al., 2006)。

噁二唑类化合物的抗微生物研究

合成了含有2,4-二氯-5-氟苯基的1,3,4-噁二唑类化合物,并表现出非常好的抗微生物活性,特别是显示出显著细菌杀灭和真菌杀灭活性的化合物。这项研究突显了噁二唑类化合物在新型抗微生物剂开发中的潜力(Karthikeyan et al., 2008)。

属性

IUPAC Name |

2-(chloromethyl)-5-fluoro-1-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-9-14-17-12-8-10(16)6-7-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHHNROCPIPVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)N=C2CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155094-40-8 |

Source

|

| Record name | 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)

![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)